molecular formula C23H26N4O4S B11262006 2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11262006
M. Wt: 454.5 g/mol
InChI Key: CTAOZTWDAAKQQP-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. The process often starts with the preparation of the core structures, such as the piperidine and pyridazine rings, followed by their functionalization and coupling.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.

    Formation of Pyridazine Ring: Pyridazine rings are often synthesized through cyclization reactions involving hydrazines and diketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyridazine rings with the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The piperidine and pyridazine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O4S/c1-30-19-9-11-22(21(16-19)31-2)32(28,29)26-18-8-6-7-17(15-18)20-10-12-23(25-24-20)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3

InChI Key

CTAOZTWDAAKQQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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